molecular formula C12H17NO B1289214 N-Benzyltetrahydro-2H-pyran-4-amine CAS No. 443344-23-8

N-Benzyltetrahydro-2H-pyran-4-amine

Cat. No.: B1289214
CAS No.: 443344-23-8
M. Wt: 191.27 g/mol
InChI Key: NLTUORBOSAQIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyltetrahydro-2H-pyran-4-amine is a chemical compound with a unique structure that combines a benzyl group with a tetrahydropyran ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyltetrahydro-2H-pyran-4-amine typically involves the reaction of benzyl bromide with tetrahydropyran-4-ylamine under basic conditions. A common method includes the use of anhydrous potassium carbonate in acetonitrile as a solvent, with the reaction mixture being refluxed for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyltetrahydro-2H-pyran-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzyl-(tetrahydro-pyran-4-YL)-amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl-(tetrahydro-pyran-4-YL)-amine derivatives.

Scientific Research Applications

N-Benzyltetrahydro-2H-pyran-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzomorpholine derivatives: These compounds share a similar structural motif and have been investigated for their biological activities.

    N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: This compound has a similar tetrahydropyran ring and has been studied for its pharmacological properties.

Uniqueness

N-Benzyltetrahydro-2H-pyran-4-amine is unique due to its specific combination of a benzyl group, tetrahydropyran ring, and amine group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-benzyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTUORBOSAQIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624180
Record name N-Benzyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443344-23-8
Record name N-Benzyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-methoxytoluene (11 g, 54.7 mmol) in CH2Cl2 (100 ml) under N2, was added N-bromosuccinimide (10.7 g, 60.2 mmol) and AIBN (82 mg, 0.5 mmol). The resulting mixture was refluxed overnight then cooled in an ice-water bath. The solid that precipitated was removed by filtration. The filtrate was washed with water (×2), brine (×1), dried (Na2SO4), filtered and concentrated. After drying under vacuum, the product (16.4 g, 100%) was obtained as a white solid that was used without further purification. 1H NMR (300 MHz, CDCl3) δ 7.58 (1H, d, J=2.1 Hz), 7.29 (1H, dd, J=8.1, 2.1 Hz), 6.84 (1H, d, J=8.1 Hz), 4.43 (2H, s), 3.88 (3H, s). Reaction of 3-chloro-4-methoxytoluene, N-bromosuccinimide and AIBN by essentially the same procedure described for preparation 8 gave the product. 1H NMR (300 MHz, CDCl3) δ 7.42 (1H, d, J=2.4 Hz), 7.26 (1H, dd, J=8.4, 2.4 Hz), 6.84 (1H, d, J=8.4 Hz), 4.44 (2H, s), 3.91 (2H, s). A mixture of 2,3-dihydrobenzofuran-5-carboxaldehyde (5.0 g, 33.8 mmol) and sulfuryl chloride (40 ml) was stirred at room temperature for 5 h. Excess sulfuryl chloride was removed and residue was partitioned between ethyl acetate (200 ml) and water (200 ml). The organic layer was washed with water, dried (Na2SO4), filtered and concentrated. The residue was subjected to column chromatography to give the product (3.5 g, 57%). 1H NMR (300 MHz, CDCl3) δ 9.80 (1H, s), 7.69 (1H, s), 7.65 (1H, s), 4.81 (2H, m), 3.37 (2H, m). The product of Step 1 (3.5 g, 19.3 mmol) was dissolved in THF (50 ml) and sodium borohydride (1.5 g, 40 mmol) was added. The reaction mixture was refluxed for one hour. Ethyl acetate (100 ml) was added and organic layer was washed with water (3×100 ml), dried (Na2SO4), and filtered. After evaporation of solvent, the residual product (2.9 g, 83%) was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 7.13 (1H, s), 7.11 (1H, s), 4.69 (2H, m), 4.58 (2H, s), 3.30 (2H, m). Step 3 The product of Step 2 (2.9 g, 16 mmol) was dissolved in CH2Cl2 (50 ml) and thionyl chloride (2 ml) was added. The reaction mixture was stirred at room temperature for one hour. Saturated NaHCO3 solution (50 ml) was added and the whole was extracted with CH2Cl2. The organic layer was dried (Na2SO4), filtered and concentrated. Subjection of the residue to column chromatography (hexane) gave the product (2.4 g, 74%). 1H NMR (300 MHz, CDCl3) δ 7.16 (1H, s), 7.13 (1H, s), 4.70 (2H, m), 4.51 (2H, s), 3.30 (2H, m). Step 1 To a stirred suspension of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (3.0 g, 18 mmol) in ACOH (40 ml) was added Br2 (5 g, 31 mmol). After 16 h, the whole was evaporated to dryness and the residue was triturated with ether. The solid was collected and dried to afford the product (3.7 g, 84%). 1H NMR (300 MHz, CDCl3) δ 7.94 (1H, s), 7.72 (1H, s), 4.66 (2H, m), 3.27 (2H, m). Step 2 To a suspension of the product of step 1 (3.7 g, 15 mmol) in THF (100 ml) was added lithium aluminum hydride (0.56 g, 15 mmol), and the mixture was refluxed for 3 h. The reaction mixture was allowed to cool, then water was added. The whole was extracted with EtOAc and the organic layer was dried (Na2SO4), filtered and evaporated. The residue (2.7 g) was dissolved in CH2Cl2 (25 ml), and SOCl2 (2.4 g, 20 mmol) was added. The reaction mixture was stirred for 2 h, then diluted with CH2Cl2 (25 ml), and the whole was washed with water (3×50 ml). The organic layer was dried (Na2SO4), filtered and concentrated. The residue was subjected to flash chromatography (5:95 EtOAc/hexanes), followed by vacuum distillation (150° C., 0.5 mmHg) to give the product (1.6 g, 43%). 1H NMR (300 MHz, CDCl3) δ 7.30 (1H, s), 7.16 (1H, s), 4.68 (2H, m), 4.50 (2H, s), 3.31 (2H, m). Preparation 10 (1.2 g, 5.9 mmol) was dissolved in toluene (50 ml) and DDQ (3 g) was added. The reaction mixture was stirred at RT overnight. Additional DDQ (3 g) was added and the reaction mixture was refluxed for five hours. The solvent was removed and to the residue was added ether (100 ml). The precipitate was filtered, the filtrate was concentrated, and the residue was subjected to column chromatography (hexane) to give the product. 1H NMR (300 MHz, CDCl3) δ 7.71 (1H, m), 7.53 (1H, s), 7.37 (1H, s), 7.81 (1H, m), 4.67 (2H, s). Reaction of preparation 11 with DDQ by essentially the procedure described for preparation 12 afforded the product. 1H NMR (300 MHz, CDCl3) δ 7.72 (1H, m), 7.58 (1H, s), 7.53 (1H, s), 6.84 (1H, m), 4.67 (2H, s). To a stirred mixture of tetrahydro-4H-pyran-4-one (22.5 g, 225 mmol) and benzylamine (32.7 ml, 300 mmol) in 1,2-dichloroethane (400 ml), was added Na(Oac)3BH (107 g, 500 mmol). The reaction mixture was stirred for 2 days, diluted with CH2Cl2 and washed with 1 N NaOH. The organic layer was dried (NaHCO3), filtered and evaporated. Chromatography of the residue over silica (gradient 1:99 MeOH/CH2Cl2, then 2:98 MeOH/CH2Cl2, then 5:95 MeOH/CH2Cl2) gave 4-benzylaminotetrahydro-2H-pyran. This product was dissolved in MeOH (350 ml), and to the solution was added ammonium formate (46 g, 730 mmol) and 10% Pd(OH)2-on-carbon (23 g). The reaction mixture was refluxed for 3 hours, then filtered and concentrated to give the product (19 g) that was used without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96 (2H, m), 3.38 (2H, m), 2.88 (1H, m), 2.00 (2H, b), 1.78 (2H, m), 1.44 (2H, m).
[Compound]
Name
10
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.5 g
Type
reactant
Reaction Step Six
Quantity
32.7 mL
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Na(Oac)3BH
Quantity
107 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.